7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a methoxy group attached to the seventh position of the triazole ring. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methoxypyridine with sodium nitrite in the presence of acetic acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield the triazole ring, followed by cyclization to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyridines .
Scientific Research Applications
7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory and antioxidant agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo[4,5-b]pyridine: Lacks the methoxy group and has different pharmacological properties.
Thiazolo[4,5-b]pyridines: Contains a sulfur atom in the ring structure, leading to different chemical reactivity and biological activity.
Pyrano[2,3-d]thiazoles: Another class of fused heterocycles with distinct properties and applications.
Uniqueness
7-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable molecule for further research and development .
Properties
Molecular Formula |
C6H6N4O |
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Molecular Weight |
150.14 g/mol |
IUPAC Name |
7-methoxy-2H-triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H6N4O/c1-11-4-2-3-7-6-5(4)8-10-9-6/h2-3H,1H3,(H,7,8,9,10) |
InChI Key |
RGAPRCPDIXIUHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=NC2=NNN=C12 |
Origin of Product |
United States |
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